molecular formula C10H9F2N3 B13518702 3-(3,4-Difluorophenyl)-4-methyl-1h-pyrazol-5-amine

3-(3,4-Difluorophenyl)-4-methyl-1h-pyrazol-5-amine

Cat. No.: B13518702
M. Wt: 209.20 g/mol
InChI Key: JTDMDXACSIFNMK-UHFFFAOYSA-N
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Description

3-(3,4-Difluorophenyl)-4-methyl-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a 3,4-difluorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluorophenyl)-4-methyl-1H-pyrazol-5-amine typically involves the reaction of 3,4-difluoroaniline with appropriate reagents to form the pyrazole ring. One common method includes the cyclization of 3,4-difluoroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, followed by the addition of hydrazine hydrate to form the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluorophenyl)-4-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3-(3,4-Difluorophenyl)-4-methyl-1H-pyrazol-5-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(3,4-Difluorophenyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Difluorophenyl)-1H-pyrazol-5-amine: Similar structure but lacks the methyl group.

    4-Methyl-1H-pyrazol-5-amine: Similar structure but lacks the difluorophenyl group.

    3-(3,4-Difluorophenyl)-4-methyl-1H-pyrazole: Similar structure but lacks the amine group.

Uniqueness

3-(3,4-Difluorophenyl)-4-methyl-1H-pyrazol-5-amine is unique due to the presence of both the difluorophenyl and methyl groups on the pyrazole ring. This combination of substituents imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H9F2N3

Molecular Weight

209.20 g/mol

IUPAC Name

5-(3,4-difluorophenyl)-4-methyl-1H-pyrazol-3-amine

InChI

InChI=1S/C10H9F2N3/c1-5-9(14-15-10(5)13)6-2-3-7(11)8(12)4-6/h2-4H,1H3,(H3,13,14,15)

InChI Key

JTDMDXACSIFNMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1N)C2=CC(=C(C=C2)F)F

Origin of Product

United States

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